
5-Amino-2-bromo-4-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-bromo-4-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, bromo, and iodo substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-iodophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of phenol derivatives followed by amination. For instance, a phenol derivative can be brominated and iodinated under controlled conditions to introduce the bromo and iodo substituents. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-bromo-4-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones, and the amino group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Amino-2-bromo-4-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-bromo-4-iodophenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-4-iodophenol
- 5-Amino-2-chloro-4-iodophenol
Comparison
Compared to similar compounds, 5-Amino-2-bromo-4-iodophenol is unique due to the presence of both bromo and iodo substituents, which can impart distinct reactivity and properties. For instance, the combination of these halogens can influence the compound’s electronic properties, making it more suitable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C6H5BrINO |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
5-amino-2-bromo-4-iodophenol |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
Clave InChI |
WRFBBUKBVIPZEK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Br)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



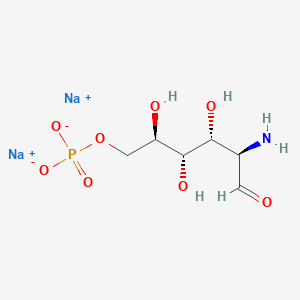

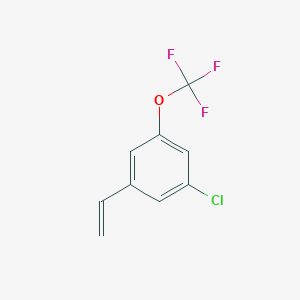
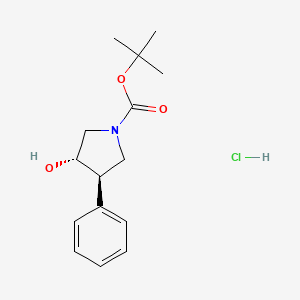

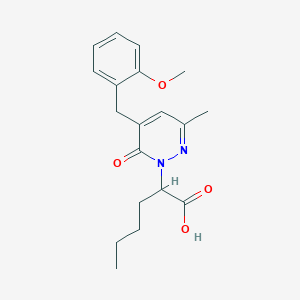

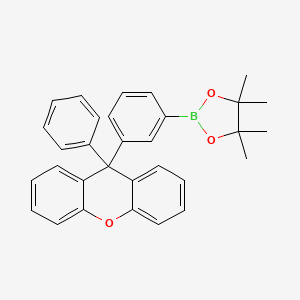
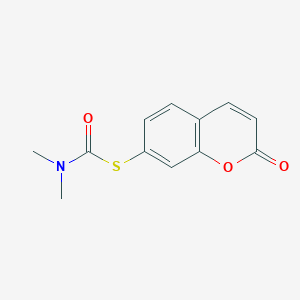
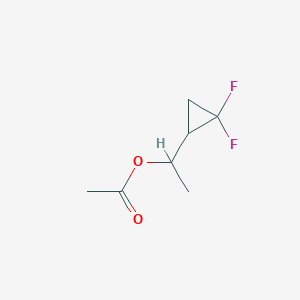
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
